2-Thioxanthine

DNA repair inhibition Fpg glycosylase base excision repair

Researchers investigating oxidative DNA damage repair or MPO-dependent inflammatory pathways require rigorously validated, high-purity inhibitors to ensure assay reproducibility. 2-Thioxanthine (CAS 2487-40-3) directly fulfills this need: • Fpg DNA glycosylase inhibition: Ki = 4.44 μM, IC50 = 17.1 μM - most potent among 17 screened base analogs. • MPO inactivation: IC50 = 0.4-0.8 μM via covalent heme modification; distinct from 6-thioxanthine. • TPMT suppression: direct Ki = 0.329 mM; clinically validated biomarker for thiopurine drug interaction studies. Sourced from qualified manufacturers with full analytical documentation (HPLC, NMR). Immediate global shipment available for standard research quantities.

Molecular Formula C5H4N4OS
Molecular Weight 168.18 g/mol
CAS No. 2487-40-3
Cat. No. B146167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thioxanthine
CAS2487-40-3
Synonyms2-thioxanthene
2-thioxanthine
Molecular FormulaC5H4N4OS
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=O)NC(=S)N2
InChIInChI=1S/C5H4N4OS/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)
InChIKeyXNHFAGRBSMMFKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thioxanthine: Procurement Specifications and Chemical Identity


2-Thioxanthine (CAS 2487-40-3), systematically named 2-sulfanylidene-3,7-dihydropurin-6-one, is a sulfur-substituted purine analog wherein the carbonyl oxygen at position 2 of the xanthine scaffold is replaced by a thione group [1]. With a molecular weight of 168.18 g/mol and the molecular formula C₅H₄N₄OS, this heterocyclic compound exists as a pale crystalline solid with a melting point exceeding 300°C and limited aqueous solubility . Commercial availability for research procurement typically ranges from ≥98% purity, supplied by major vendors including Thermo Scientific Chemicals (Alfa Aesar portfolio) and Santa Cruz Biotechnology, with standard storage recommendations at cool temperatures in tightly sealed containers away from oxidizing agents .

1
DNA repair enzyme studies: Reported benchmark inhibitor for Fpg glycosylase among tested base analogs.
2
Myeloperoxidase research: Mechanism-based covalent inactivator probe for MPO oxidative pathways.
3
Thiopurine metabolism: Reported endogenous mediator of allopurinol-associated TPMT suppression.
4
Purine enzyme kinetics: Characterized substrate for xanthine oxidase and purine nucleoside phosphorylase.

Why 2-Thioxanthine Cannot Be Substituted with Thiopurine Analogs


Substitution of 2-thioxanthine with structurally similar thioxanthine isomers, xanthine derivatives, or alternative purine analogs introduces substantial experimental variability due to position-dependent differences in enzymatic recognition, protonation state at physiological pH, and mechanism-based inhibitory profiles. The 2-thio modification confers distinct pKa properties compared to the 6-thio isomer (pKa 5.9 ± 0.1 versus 6.5 ± 0.1), fundamentally altering the ratio of neutral to anionic species under assay conditions and consequently affecting substrate recognition by xanthine oxidase and purine nucleoside phosphorylase [1]. Furthermore, the thione moiety at position 2 enables mechanism-based covalent inactivation of myeloperoxidase that is not observed with oxo-analogs or 6-thioxanthine, while simultaneously conferring differential activity against DNA repair glycosylases [2]. Generic substitution with allopurinol, oxypurinol, or 6-mercaptopurine metabolites yields divergent pharmacological and biochemical outcomes that invalidate cross-compound extrapolation.

Positional Isomer Mismatch
6-Thioxanthine differs in pKa and ionization state, altering substrate recognition by purine nucleoside phosphorylase and enzyme selectivity profiles.
Mechanism-Based Inactivation Absent
Oxo-analogs (xanthine, allopurinol) and 6-thioxanthine do not covalently modify myeloperoxidase heme; substitution removes the defined inactivation endpoint.
Metabolite Pathway Divergence
Thiopurine analogs (6-mercaptopurine metabolites, allopurinol) produce distinct metabolic intermediates and TPMT interaction outcomes, limiting cross-compound data extrapolation.

2-Thioxanthine Comparative Performance Data


Fpg DNA Glycosylase Inhibition vs. Pyrimidine Analogs

In a systematic screen of 17 base analogs targeting Escherichia coli Fpg protein (formamidopyrimidine-DNA glycosylase), 2-thioxanthine exhibited the most potent inhibitory activity among all compounds tested, achieving 50% inhibition of Fapy-7MeG excision activity at 17.1 μM with a measured Ki of 4.44 ± 0.15 μM [1]. Two comparator compounds, 2-thio- and 2-oxo-4,5,6-substituted pyrimidines, required approximately 20-fold higher concentrations to achieve comparable inhibition (IC₅₀ values of 343.3 ± 58.6 μM and 350 ± 24.4 μM, respectively) [1]. The inhibition mechanism was characterized as uncompetitive (catalytic), occurring only when Fpg protein was first challenged with its substrate prior to analog addition [1].

Fpg Glycosylase Inhibition
Head-to-head
2-Thioxanthine
IC50 = 17.1 μM
Ki = 4.44 ± 0.15 μM
Pyrimidine Analogs
2-thio-pyrimidine: 343.3 μM
2-oxo-pyrimidine: 350 μM
Reported ~20-fold lower IC50; supports Fpg DNA glycosylase inhibition assay context.
Uncompetitive inhibition mechanism; requires substrate challenge prior to analog addition.
DNA repair inhibition Fpg glycosylase base excision repair

Myeloperoxidase Chlorination Activity Inhibition

2-Thioxanthine (reported as TX1 and TX5 in independent studies) inhibits the chlorination activity of purified human myeloperoxidase (MPO) with IC₅₀ values ranging from 0.4 μM to 0.8 μM depending on the specific assay configuration [1][2]. In the foundational JBC study characterizing the 2-thioxanthine series, TX1 inhibited MPO chlorination activity with an IC₅₀ of 0.8 μM and also inhibited hypochlorous acid production by phorbol myristate acetate-stimulated human neutrophils with a comparable IC₅₀ value to that observed with purified enzyme [1]. The compound functions as a mechanism-based inactivator, covalently modifying the MPO heme prosthetic group [1]. A structurally optimized derivative in the same series, AZD5904 (TX4), achieved enhanced potency with an IC₅₀ of 0.14-0.2 μM against human MPO . Notably, 2-thioxanthine and its derivatives exhibited poor inhibition of thyroid peroxidase, demonstrating selectivity against this closely related heme peroxidase [1].

MPO Chlorination Inhibition
Head-to-head
2-Thioxanthine
IC50 = 0.4–0.8 μM
Derivative & Selectivity
AZD5904: IC50 0.14–0.2 μM
Thyroid peroxidase: poor inhibition
Supports MPO mechanism-based inactivation studies; reported selectivity over thyroid peroxidase.
Covalent heme modification confirmed; human neutrophil model used.
myeloperoxidase inhibition inflammation oxidative stress

Direct TPMT Inhibition and Clinical Validation

2-Thioxanthine (referred to as TX, 2-hydroxymercaptopurine in the clinical pharmacology literature) acts as a direct inhibitor of thiopurine S-methyltransferase (TPMT) with an apparent Ki of 0.329 mM, as determined using intact and lysate red blood cell models [1]. In ex vivo experiments, red blood cells pre-incubated with 250 μM 6-mercaptopurine followed by 250 μM 2-thioxanthine showed a statistically significant reduction in methylmercaptopurine (MeMP) concentrations at 4 hours (1.68-fold reduction, p=0.0005) and 6 hours relative to control conditions [1]. The clinical relevance of this mechanism was confirmed through the detection of elevated urinary 2-thioxanthine levels in patients receiving combination therapy with azathioprine/6-mercaptopurine and allopurinol, providing in vivo validation of the ex vivo findings [1]. Independent studies have corroborated the TPMT inhibitory activity: when 2-thioxanthine was introduced as a 2% contaminant in TPMT assay systems, enzyme activity decreased from 100% to 72% [2].

TPMT Inhibition
Head-to-head
Ki = 0.329 mM
1.68-fold reduction in MeMP (p=0.0005)
Supports TPMT inhibition studies; reported metabolite reduction in RBC models.
Urinary detection reported in allopurinol-thiopurine combination study; ex vivo RBC assay.
TPMT inhibition thiopurine metabolism drug-drug interaction

2-Thioxanthine vs. 6-Thioxanthine: pKa and Substrate Recognition

The position of sulfur substitution in the thioxanthine scaffold dictates fundamental physicochemical and enzymatic recognition properties. 2-Thioxanthine exhibits a pKa of 5.9 ± 0.1, whereas 6-thioxanthine displays a higher pKa of 6.5 ± 0.1, resulting in differential ratios of neutral to anionic species at physiological pH that critically affect substrate binding to purine nucleoside phosphorylase (PNP) [1]. In PNP assays with calf spleen enzyme at pH 5.7, both neutral and anionic forms of 6-thioxanthine function as substrates (albeit weaker than xanthosine), whereas only the neutral form of 2-thioxanthine exhibits substrate activity [1]. Furthermore, xanthine oxidase-catalyzed hydroxylation studies reveal that 2-thioxanthine and 6-thioxanthine display similar overall reaction rates under identical conditions, yet the nature and position of the functional groups on the thiopurine substrates dictate divergent reaction pathways and metabolic fates [2].

pKa & Substrate Recognition
Head-to-head
5.9 ± 0.1 2-Thioxanthine pKa
6.5 ± 0.1 6-Thioxanthine pKa
Ionization state difference affects PNP substrate activity; only neutral 2-thioxanthine active at pH 5.7.
Calf spleen PNP assay; differential ionization ratios at physiological pH.
structure-activity relationship xanthine oxidase substrate purine nucleoside phosphorylase

Xanthine Oxidase Substrate Kinetics and Structure-Function Studies

2-Thioxanthine has been characterized as a xanthine oxidase substrate in the BRENDA enzyme database, where it undergoes oxidation to 2-thiourate via the reaction: 2-Thioxanthine + H₂O + O₂ ⇌ 2-thiourate + H₂O₂ [1]. Rapid reaction kinetic parameters for 2-thioxanthine have been determined alongside comparative substrates including 6-thioxanthine, 1-methylxanthine, 2-hydroxy-6-methylpurine, and 2,6-diaminopurine in wild-type Rhodobacter capsulatus xanthine oxidase and site-directed mutants R310K and R310M [1][2]. This systematic kinetic characterization establishes 2-thioxanthine as a reference substrate for probing the structural determinants of substrate recognition in molybdenum-containing hydroxylases. The availability of parallel kinetic data for multiple thiopurine substrates under identical experimental conditions enables direct structure-activity relationship analyses [2].

Xanthine Oxidase Kinetics
Class-level
BRENDA EC 1.17.3.2 substrate
2-Thioxanthine → 2-thiourate + H2O2; kinetic parameters available for wild-type and mutant enzymes.
Supports xanthine oxidase structure-function studies; characterized reference substrate.
Data from Rhodobacter capsulatus; comparative substrates include 6-thioxanthine, 1-methylxanthine.
xanthine oxidase enzyme kinetics substrate specificity

2-Thioxanthine Validated Application Scenarios


DNA Base Excision Repair and Fpg Glycosylase Inhibition

2-Thioxanthine is the most potent validated inhibitor of Fpg DNA glycosylase among 17 screened base analogs, with an IC₅₀ of 17.1 μM and Ki of 4.44 μM [1]. This 20-fold potency advantage over structurally related pyrimidine analogs establishes it as the preferred reference inhibitor for studies investigating formamidopyrimidine-DNA glycosylase function, oxidative DNA damage repair pathways, and base excision repair enzymology. The characterized uncompetitive inhibition mechanism provides a defined pharmacological tool for probing Fpg catalytic cycling and substrate recognition dynamics [1].

Myeloperoxidase Inactivation and Inflammation Research

2-Thioxanthine serves as the parent scaffold and reference standard for mechanism-based myeloperoxidase inhibitors, with an IC₅₀ of 0.4-0.8 μM against purified human MPO chlorination activity [1]. The compound's covalent modification of the MPO heme group establishes a validated chemical biology probe for studying MPO-dependent oxidative stress pathways, neutrophil-mediated inflammation, and screening programs aimed at identifying novel MPO inhibitors with therapeutic potential in inflammatory and cardiovascular diseases [1][2].

Thiopurine Drug Metabolism and TPMT Pharmacogenomics

2-Thioxanthine (2-hydroxymercaptopurine) is the biochemically validated endogenous mediator of allopurinol-induced TPMT suppression, with a direct inhibitory Ki of 0.329 mM [1]. This compound is essential for analytical method development quantifying thiopurine metabolites, mechanistic studies of TPMT pharmacogenomics and hypermethylation phenotypes, and investigations of drug-drug interactions between xanthine oxidase inhibitors and thiopurine antimetabolites. Clinical validation through urinary detection in combination therapy patients confirms its in vivo relevance [1].

Purine Nucleoside Phosphorylase and Xanthine Oxidase Kinetics

2-Thioxanthine's distinct pKa (5.9 ± 0.1) and ionization-dependent substrate recognition by purine nucleoside phosphorylase, contrasted with 6-thioxanthine (pKa 6.5 ± 0.1), provide a well-characterized isomeric pair for structure-activity studies of purine-metabolizing enzymes [1]. With established xanthine oxidase kinetic parameters across wild-type and mutant enzymes, 2-thioxanthine is a validated reference substrate for molybdenum hydroxylase enzymology, inhibitor screening assays, and structure-function investigations of substrate binding determinants [2][3].

Application
Selection Property
Validation Focus
DNA repair enzyme studies (Fpg glycosylase)
Reported high inhibition among base analogs
Fpg activity assays; base excision repair endpoints
Myeloperoxidase inhibition research
Mechanism-based covalent inactivator profile
MPO chlorination assays; selectivity vs. thyroid peroxidase
Thiopurine metabolism / TPMT studies
Reported TPMT inhibition activity
TPMT activity in RBC models; thiopurine metabolite profiling
Purine enzyme kinetics (PNP, xanthine oxidase)
Ionization-dependent substrate recognition
PNP substrate activity; xanthine oxidase kinetic parameter verification

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